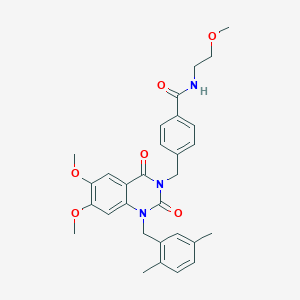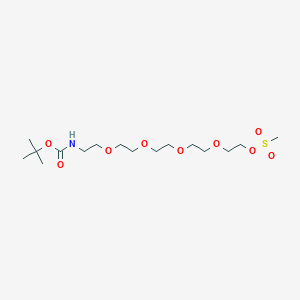![molecular formula C16H13FN2O2S B2383403 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide CAS No. 441291-21-0](/img/structure/B2383403.png)
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance, odor, and other physical characteristics.
Synthesis Analysis
The synthesis of a compound refers to the process or processes used to create the compound. This often involves chemical reactions, the use of catalysts, and various techniques to purify and isolate the compound.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the mechanisms of these reactions.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. Chemical properties might include its acidity or basicity, redox potential, and various spectroscopic properties.Applications De Recherche Scientifique
- O-GlcNAcase (OGA) Inhibitors
- Field : Biochemistry and Pharmacology .
- Application : The compound is used in the synthesis of molecules that act as O-GlcNAcase (OGA) inhibitors . OGA is an enzyme that removes O-GlcNAc from proteins, and its inhibition has potential therapeutic applications in neurodegenerative diseases like Alzheimer’s .
- Method : The exact method of application or experimental procedure is not specified in the source .
- Results : The results or outcomes of this application are not provided in the source .
- Synthesis of Novel Compounds
- Field : Organic Chemistry .
- Application : The compound is used in the synthesis of novel compounds that can also act as O-GlcNAcase (OGA) inhibitors . These novel compounds could potentially have different properties or improved efficacy compared to existing OGA inhibitors .
- Method : The exact method of application or experimental procedure is not specified in the source .
- Results : The results or outcomes of this application are not provided in the source .
-
Improved Synthesis Methods
- Field : Organic Chemistry .
- Application : The compound is used in improved reaction schemes and novel reaction intermediates for the synthesis of molecules useful as O-GlcNAcase (OGA) inhibitors .
- Method : The exact method of application or experimental procedure is not specified in the source .
- Results : The results or outcomes of this application are not provided in the source .
-
Antimycobacterial Agents
- Field : Medicinal Chemistry .
- Application : The compound is used in the design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents .
- Method : The exact method of application or experimental procedure is not specified in the source .
- Results : The results or outcomes of this application are not provided in the source .
Safety And Hazards
This involves determining any risks associated with handling or using the compound, such as toxicity, flammability, and environmental impact.
Orientations Futures
Future directions could involve potential applications of the compound, further studies needed to fully understand its properties, or related compounds that could be synthesized and studied.
I hope this general approach is helpful. For a specific compound like “(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they may be able to help you find more specific information. Alternatively, you could consider reaching out to researchers who specialize in this area. They may be able to provide more detailed and specific information. Please note that handling and experimenting with chemical compounds should always be done under the guidance of a trained professional, due to potential risks and hazards.
Propriétés
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-19-13-8-5-11(17)9-14(13)22-16(19)18-15(20)10-3-6-12(21-2)7-4-10/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPIWOLRVUDJBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2383321.png)

![4-(3-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2383325.png)
![N-(3-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2383326.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2383329.png)


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2383333.png)


![2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2383339.png)

![(4-(4-Fluorophenyl)piperazin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone](/img/structure/B2383343.png)